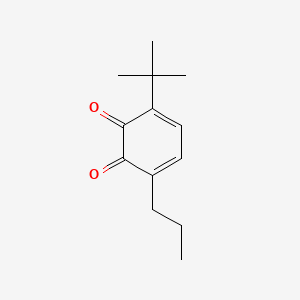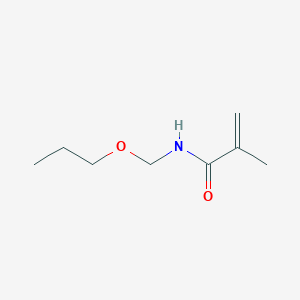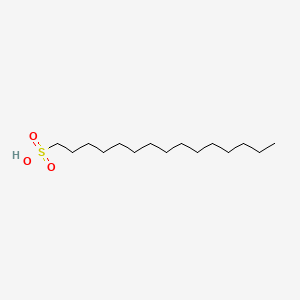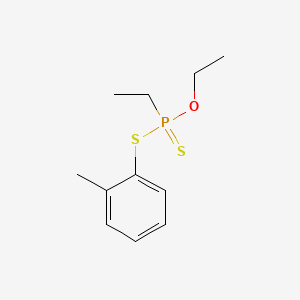
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate is an organophosphorus compound with the molecular formula C11H17OPS2. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of both ethyl and methylphenyl groups attached to a phosphonodithioate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with 2-methylphenyl ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methylphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonodithioates .
Aplicaciones Científicas De Investigación
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enzyme inhibition.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can disrupt normal nerve function, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl S-(4-methylphenyl)ethylphosphonodithioate: Similar in structure but with a different position of the methyl group on the phenyl ring.
Fonofos (O-Ethyl S-phenylethylphosphonodithioate): Another organophosphorus compound used as a pesticide.
Uniqueness
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can significantly affect its interaction with enzymes and other molecular targets .
Propiedades
Número CAS |
3099-88-5 |
|---|---|
Fórmula molecular |
C11H17OPS2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
ethoxy-ethyl-(2-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17OPS2/c1-4-12-13(14,5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
BYHHSLDPFVMBTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(CC)SC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
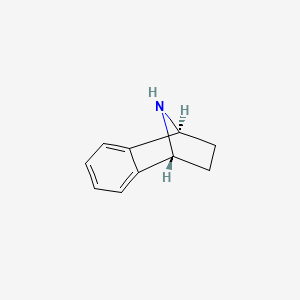

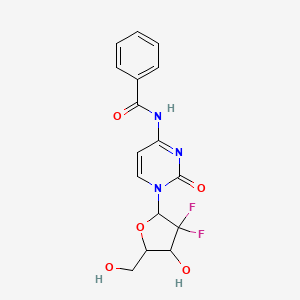


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)
